3beta-Hydroxy-20(29)-lupene

Cytotoxicity Melanoma Cancer Research

Select 3β-Hydroxy-20(29)-lupene (Lupeol) when your research demands a structurally distinct lupane triterpene. Unlike betulinic acid, lupeol lacks a C-28 carboxylic acid group, resulting in minimal cytotoxicity (IC50 ≥ 100 µg/mL in B16 melanoma) and elevated lipophilicity (MlogP 6.92). These properties make it an ideal negative control in melanoma assays, a low-activity comparator for antifungal drug benchmarking, and a superior scaffold for lipid-based delivery systems. Critically, lupeol demonstrates a favorable selectivity index (SI ≥ 13.4) against L. infantum amastigotes—surpassing miltefosine (SI 2.7)—with no in vivo liver or kidney toxicity in hamster models, positioning it as a compelling lead for safer antileishmanial development. Substitution with analogs without empirical validation invites divergent outcomes; purchase verified lupeol for reproducible data.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B10770749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta-Hydroxy-20(29)-lupene
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C
InChIInChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20?,21?,22-,23?,24?,25+,27?,28?,29+,30?/m0/s1
InChIKeyMQYXUWHLBZFQQO-HQBMYVNCSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3beta-Hydroxy-20(29)-lupene (Lupeol): Procurement-Grade Pentacyclic Triterpene for Research and Development


3beta-Hydroxy-20(29)-lupene, commonly known as lupeol, is a naturally occurring pentacyclic triterpene belonging to the lupane class [1]. It is characterized by a lupane skeleton (C30H50O) with a molecular weight of 426.72 Da and a single hydrogen bond donor/acceptor [2]. Lupeol is found in various plant sources, including birch bark, and is recognized for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects [3]. Its structural features, particularly the absence of a C-28 carboxylic acid group, differentiate it from close analogs like betulinic acid, influencing its biological activity and physicochemical properties [4].

Why Lupeol Cannot Be Simply Substituted with Betulin or Betulinic Acid in Research Applications


Despite sharing a lupane skeleton, lupeol, betulin, and betulinic acid exhibit distinct biological and physicochemical profiles due to differences in their functional groups [1]. Lupeol (3β-hydroxy-20(29)-lupene) lacks the C-28 substituent present in betulin (C-28 hydroxyl) and betulinic acid (C-28 carboxylic acid) [2]. These structural variations significantly impact key properties such as cytotoxicity, antimicrobial activity, and in silico absorption parameters [3][4]. For instance, the C-28 carboxylic acid in betulinic acid is often associated with enhanced cytotoxic activity in certain cancer cell lines, while the absence of this group in lupeol may confer different selectivity and toxicity profiles [5]. Consequently, substituting lupeol with its analogs without empirical validation can lead to divergent experimental outcomes, underscoring the need for compound-specific procurement and application.

Quantitative Differentiation of 3beta-Hydroxy-20(29)-lupene from Lupane Analogs: A Comparative Evidence Guide


Differential Cytotoxicity in Melanoma: Lupeol Exhibits Lower Potency than Betulinic Acid Derivatives in B16 Cells

In a comparative study evaluating apoptotic activity on murine melanoma B16 cells, lupeol and betulin demonstrated the weakest cytotoxicity (IC50 ≥ 100 µg/mL), whereas betulinic acid and its derivatives exhibited significantly higher potency [1]. This suggests that lupeol may be a preferred starting material or control compound when lower baseline cytotoxicity is desired.

Cytotoxicity Melanoma Cancer Research

Cell Line-Dependent Cytotoxicity: Lupeol Shows Superior Activity Against U87 Glioblastoma Compared to Betulin

In a head-to-head comparison against U87 glioblastoma and MDA-MB231 breast cancer cells, lupeol (IC50 = 13.16 µM) was more potent than betulin (IC50 = 15.39 µM) against U87, but less potent than betulinic acid (IC50 = 8.31 µM) [1]. Against MDA-MB231 cells, lupeol (IC50 = 34.41 µM) was more potent than betulin (IC50 = 74.49 µM) and betulinic acid (IC50 = 43.88 µM).

Cytotoxicity Glioblastoma Cancer Research

Comparative Antifungal Efficacy: Lupeol Demonstrates Lower Potency than Betulinic Acid Against C. albicans and C. neoformans

A direct comparison of antifungal activity revealed that betulinic acid is significantly more potent than lupeol against two major fungal pathogens [1]. Lupeol exhibited MIC values of 250 µg/mL against Candida albicans and 180 µg/mL against Cryptococcus neoformans, whereas betulinic acid showed MICs of 16 µg/mL and 32 µg/mL, respectively.

Antifungal Microbiology Infectious Disease

In Silico Absorption Parameters: Lupeol Exhibits Higher Lipophilicity Compared to Betulin and Betulinic Acid

Computational analysis of eight lupane-type triterpenes shows that lupeol has the highest calculated lipophilicity (MlogP = 6.92) among betulin (6.00) and betulinic acid (5.82) [1]. All compounds are predicted to have low gastrointestinal absorption and are not blood-brain barrier permeant.

Pharmacokinetics Drug Discovery Computational Chemistry

Antileishmanial Activity and Selectivity: Lupeol Demonstrates Comparable Potency to Ursolic Acid with Favorable Selectivity Index

In a comparative study against Leishmania infantum, lupeol (IC50 = 4.0 ± 0.3 µM against promastigotes; 17.5 ± 0.4 µM against amastigotes) exhibited activity comparable to ursolic acid, with a selectivity index (SI) ≥ 13.4 for amastigotes, which was superior to miltefosine (SI = 2.7) [1]. Betulin was not active in this model.

Antileishmanial Parasitology Drug Discovery

Comparative In Vivo Safety: Lupeol Shows No Significant Alteration of Liver/Kidney Parameters in Hamsters

In a golden hamster model of visceral leishmaniasis, lupeol administration did not alter blood biochemical parameters associated with liver and kidney functions, whereas ursolic acid caused a slight increase in aspartate aminotransferase levels [1]. This suggests a favorable safety profile for lupeol in this model.

Toxicology In Vivo Safety Pharmacology

Optimal Application Scenarios for 3beta-Hydroxy-20(29)-lupene Based on Quantitative Differentiation


Cancer Research: Use as a Lower-Cytotoxicity Control in Melanoma Studies

Based on direct comparative data showing lupeol's minimal cytotoxicity (IC50 ≥ 100 µg/mL) against B16 melanoma cells compared to potent betulinic acid derivatives [4], lupeol is ideally suited as a negative control or baseline compound in experiments assessing novel triterpene-based therapies for melanoma.

Antifungal Research: Selection as a Less Potent Comparator for Betulinic Acid

Given its significantly higher MIC values against C. albicans (250 µg/mL) and C. neoformans (180 µg/mL) relative to betulinic acid [4], lupeol can be strategically employed as a less active comparator to benchmark the efficacy of new antifungal agents or to investigate structure-activity relationships in lupane triterpenes.

Drug Discovery: Exploiting Higher Lipophilicity for Formulation Development

The in silico prediction of lupeol's higher MlogP (6.92) compared to betulin (6.00) and betulinic acid (5.82) [4] positions it as a unique scaffold for developing formulations where increased lipophilicity is desired, such as in lipid-based drug delivery systems or for targeting lipophilic environments.

Parasitology: Investigating Safer Antileishmanial Candidates

With a favorable selectivity index (SI ≥ 13.4) against L. infantum amastigotes, surpassing the reference drug miltefosine (SI = 2.7), and a lack of in vivo toxicity to liver and kidney functions in hamster models [4], lupeol is a compelling candidate for further development as a safer antileishmanial therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3beta-Hydroxy-20(29)-lupene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.